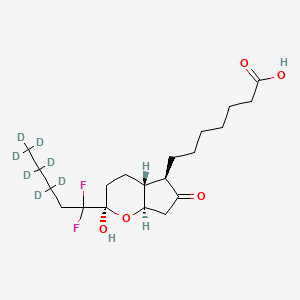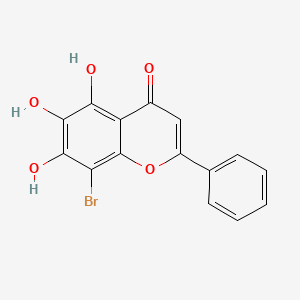
Dehydrobruceine B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
デヒドロブルセイン Bは、ブルセア・ジャバニカ(Brucea javanica)という植物から単離されたクワッサンノイド化合物です。クワッサンノイドは、さまざまな生物活性で知られている、高度に酸素化されたトリテルペノイドの一種です。 デヒドロブルセイン Bは、特にがん治療における潜在的な治療用途のために、注目を集めています .
準備方法
合成経路と反応条件: デヒドロブルセイン Bは、一般的にブルセア・ジャバニカの種子から単離されます。抽出プロセスには、溶媒抽出、カラムクロマトグラフィー、および分取用高速液体クロマトグラフィー(HPLC)を含むいくつかのステップが含まれます。 この化合物は、分子式C23H26O11の非晶質粉末として得られます .
工業生産方法: デヒドロブルセイン Bを取得する主な方法は天然抽出ですが、この化合物を工業規模で生産するための合成方法に関する研究が進められています。 これらの方法は、ブルセア・ジャバニカの天然の生合成経路を再現することを目指しており、より高い収率と純度を実現します .
化学反応の分析
反応の種類: デヒドロブルセイン Bは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を含むものであり、多くの場合、ケトンまたはアルデヒドの生成をもたらします。
還元: この反応は、水素の付加または酸素の除去を含むものであり、多くの場合、アルコールの生成をもたらします。
置換: この反応は、ある官能基を別の官能基で置き換えることを含み、多くの場合、求核剤または求電子剤によって促進されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)があります。
置換: 一般的な試薬には、ハロゲン(例:塩素、臭素)と求核剤(例:水酸化物イオン)があります。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、デヒドロブルセイン Bの酸化は、ケトンまたはアルデヒドの生成をもたらす可能性がありますが、還元はアルコールを生成する可能性があります .
4. 科学研究への応用
デヒドロブルセイン Bは、次のような幅広い科学研究への応用があります。
科学的研究の応用
Dehydrobruceine B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of quassinoids.
Biology: It is used to investigate the biological activities of quassinoids, including their cytotoxic and anti-inflammatory properties.
Medicine: this compound has shown potential as an anti-cancer agent, particularly in enhancing the cytotoxic effects of chemotherapeutic drugs like cisplatin.
作用機序
デヒドロブルセイン Bは、主にミトコンドリアのアポトーシス経路を通じて効果を発揮します。ミトコンドリア膜電位の脱分極を増加させ、シトクロムcをミトコンドリアから細胞質に放出することによって、がん細胞のアポトーシスを誘導します。これは、カスパーゼ-3、カスパーゼ-9、およびポリ(ADPリボース)ポリメラーゼ(PARP)の活性化につながり、最終的に細胞死をもたらします。 さらに、デヒドロブルセイン Bは、抗アポトーシスタンパク質であるBcl-xLとBcl-2のタンパク質レベルをダウンレギュレートし、アポトーシス促進タンパク質であるBaxをアップレギュレートします .
類似の化合物:
ブルセアンチノール B: ブルセア・ジャバニカから単離された別のクワッサンノイドで、抗炎症作用で知られています.
ブルセイン A: 抗がん作用と抗炎症作用など、類似の生物活性を持つクワッサンノイド.
デヒドロブルセイン Bの独自性: デヒドロブルセイン Bは、がん細胞に対する強力なアポトーシス効果と、シスプラチンなどの化学療法薬の細胞毒性を高める能力のために独自です。 そのミトコンドリアのアポトーシス経路を通じた特異的な作用機序は、他のクワッサンノイドとは異なります .
類似化合物との比較
Bruceantinol B: Another quassinoid isolated from Brucea javanica, known for its anti-inflammatory properties.
Bruceine A: A quassinoid with similar biological activities, including anti-cancer and anti-inflammatory effects.
Uniqueness of Dehydrobruceine B: this compound is unique due to its potent apoptotic effects on cancer cells and its ability to enhance the cytotoxicity of chemotherapeutic agents like cisplatin. Its specific mechanism of action through the mitochondrial apoptotic pathway sets it apart from other quassinoids .
特性
分子式 |
C23H26O11 |
|---|---|
分子量 |
478.4 g/mol |
IUPAC名 |
methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-acetyloxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |
InChI |
InChI=1S/C23H26O11/c1-8-10-5-12-22-7-32-23(20(30)31-4,17(22)15(19(29)34-12)33-9(2)24)18(28)14(27)16(22)21(10,3)6-11(25)13(8)26/h6,12,14-18,25,27-28H,5,7H2,1-4H3/t12-,14-,15-,16-,17-,18+,21+,22-,23+/m1/s1 |
InChIキー |
JXTROYJRNXSSKW-XUVISEOFSA-N |
異性体SMILES |
CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC |
正規SMILES |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


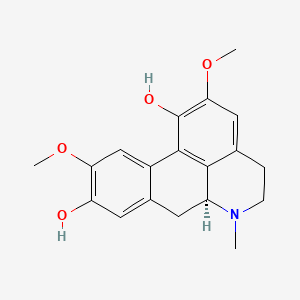

![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)
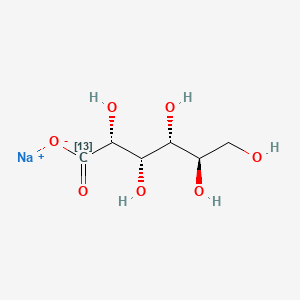
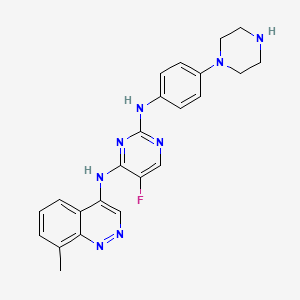
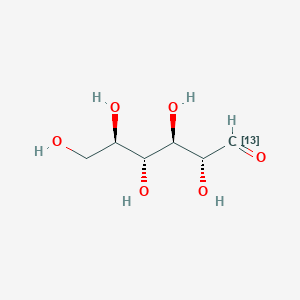
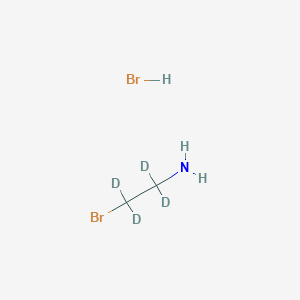
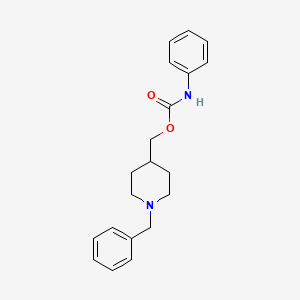

![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)
